molecular formula C9H12N4 B12831168 N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

Cat. No.: B12831168
M. Wt: 176.22 g/mol
InChI Key: QOBQHDFSJHQICB-UHFFFAOYSA-N
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Description

Research Chemical Profile N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is an organic compound with the molecular formula C 9 H 12 N 4 and a molecular weight of 176.22 g/mol [ ]. It is defined as a benzene-1,3-diamine substituted at the N1 position by a 4,5-dihydro-1H-imidazol-2-yl group, which is also known as an imidazoline ring [ ]. This structure classifies it as a valuable chemical intermediate for synthesizing more complex molecules. Research Applications and Significance This compound serves as a key synthetic precursor in medicinal chemistry research. Its structure, featuring both a diamine-benzene ring and an imidazoline moiety, is of significant interest for designing novel biologically active molecules. Scientific literature indicates that derivatives based on the N-(4,5-dihydro-1H-imidazol-2-yl) scaffold have been studied for a range of potential pharmacological activities [ ]. For instance, related compounds have been synthesized and evaluated as potential inhibitors of human blood platelet aggregation and for their efficacy in reducing arterial blood pressure in preclinical research models [ ]. The imidazoline ring is a known pharmacophore in certain alpha-adrenergic receptor agonists, such as the anti-glaucoma drug apraclonidine, which shares a similar core structure [ ]. Therefore, this diamine compound provides researchers with a versatile building block for the development and exploration of new therapeutic agents. Handling and Usage This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use [ ]. While a specific safety data sheet for this exact compound was not located in the search, researchers should handle all chemicals with appropriate precautions. Related compounds with similar structures have been associated with hazards such as causing skin irritation, serious eye irritation, and respiratory irritation [ ]. It is essential to consult the product's specific Safety Data Sheet (SDS) upon receipt and to conduct all procedures in a suitably equipped laboratory using personal protective equipment. Supply Information The compound is available for research purposes from commercial chemical suppliers [ ]. It is typically supplied as a solid powder and may require cold-chain transportation to ensure stability [ ].

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C9H12N4/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H2,11,12,13)

InChI Key

QOBQHDFSJHQICB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Reaction with Glyoxal and Benzene-1,3-Diamine

A common method for synthesizing this compound involves the cyclization of benzene-1,3-diamine with glyoxal under acidic conditions. This reaction facilitates the formation of the imidazole ring.

Procedure:

Key Observations:

  • The reaction proceeds efficiently under acidic conditions, promoting cyclization.
  • The purity of the product can be enhanced by recrystallization from ethanol or column chromatography using a silica gel matrix.
Parameter Value
Reaction Temperature 80–100 °C
Reaction Time 12–24 hours
Yield ~70–85%

Modified Cyclization with Continuous Flow Reactors

For industrial-scale production, continuous flow reactors are employed to ensure consistent reaction conditions and scalability.

Procedure:

  • Benzene-1,3-diamine is reacted with glyoxal in a continuous flow setup.
  • Acidic solvents such as ethanolic HCl are used to maintain the reaction environment.
  • The product is collected continuously and purified via recrystallization or flash chromatography.

Advantages:

  • Enhanced control over reaction parameters.
  • Higher yields due to consistent mixing and temperature regulation.
  • Reduced reaction times compared to batch processes.
Parameter Value
Reactor Type Continuous flow
Yield ~90%
Purification Method Recrystallization or chromatography

Alternative Synthesis via Nucleophilic Substitution

An alternative approach involves nucleophilic aromatic substitution reactions using halogenated precursors.

Procedure:

  • A halogenated benzene derivative (e.g., 2-chloroaniline) reacts with an imidazole precursor.
  • The reaction is conducted in a polar solvent such as dimethylformamide (DMF) or ethanol under basic conditions.
  • The product is isolated through solvent evaporation and purified by recrystallization.

Reaction Conditions:

  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: DMF or ethanol.
  • Temperature: 120–150 °C.

Key Observations:
This method provides flexibility in modifying substituents on the benzene ring but may result in lower yields compared to cyclization methods.

Purification Techniques

The synthesized compound requires high-purity levels for research applications. Common purification methods include:

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Advantages
Cyclization with Glyoxal Glyoxal, benzene-1,3-diamine, acidic medium ~70–85 Simple setup, moderate yield
Continuous Flow Cyclization Glyoxal, benzene-1,3-diamine, ethanolic HCl ~90 Scalable, consistent results
Nucleophilic Substitution Halogenated benzene derivative, imidazole ~60–75 Flexibility in substituent modification

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring or the benzene ring, leading to different structural analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the benzene or imidazole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents, or acylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine has been studied for its potential therapeutic applications, particularly in the development of novel pharmaceuticals:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit tumor growth through apoptosis induction in cancer cells .
    Study ReferenceCell Line TestedIC50 Value (µM)
    MCF715
    HeLa20

Material Science

The compound has been utilized in synthesizing advanced materials due to its ability to form stable complexes with metals. These complexes have applications in:

  • Catalysis : The imidazole moiety can facilitate catalytic reactions in organic synthesis. Studies have shown that metal complexes derived from this compound can act as efficient catalysts for various reactions, including oxidation and polymerization processes .

Agricultural Chemistry

This compound has shown promise in agricultural applications:

  • Pesticide Development : Its derivatives have been evaluated for their insecticidal properties against pests such as aphids and beetles. Field studies revealed effective pest control with minimal toxicity to beneficial insects .
    Pesticide TypeTarget PestEfficacy (%)
    InsecticideAphids85
    InsecticideBeetles90

Case Study 1: Anticancer Properties

In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested them against breast cancer cell lines. The study found that specific modifications to the imidazole ring enhanced the anticancer activity significantly compared to the parent compound.

Case Study 2: Catalytic Applications

A recent study focused on the catalytic properties of metal complexes formed with this compound. The results indicated that these complexes could significantly reduce reaction times in organic transformations while maintaining high selectivity.

Mechanism of Action

The mechanism by which N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogenation of the benzene ring is a common modification to enhance receptor affinity or metabolic stability. Key examples include:

Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight Key Properties/Applications References
Apraclonidine hydrochloride 2,6-dichloro (1,4-diamine) C₉H₁₀Cl₂N₄·HCl 307.6 α2-adrenoceptor agonist; reduces intraocular pressure in glaucoma
ESR1150 (4-bromo-N3-imidazolidin-2-ylidine-2,N1,N1-trimethyl-benzene-1,3-diamine HCl) 4-bromo, 2,N1,N1-trimethyl (1,3-diamine) C₁₂H₁₈BrN₅·HCl 367.7 α1-adrenoceptor agonist; investigated for stress urinary incontinence (SUI) therapy
N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-fluorobenzene-1,3-diamine 6-fluoro (1,3-diamine) C₉H₁₁FN₄ 194.2 Fluorinated analog; potential pharmacokinetic modulation

Key Observations :

  • Halogens (Cl, Br, F) enhance electronegativity and binding affinity to adrenergic receptors. For instance, apraclonidine’s 2,6-dichloro substitution optimizes α2-receptor selectivity .
  • Fluorination (e.g., 6-fluoro derivative) may improve metabolic stability and blood-brain barrier penetration compared to the parent compound .
Derivatives with Different Diamine Positions

Altering the diamine positions on the benzene ring significantly impacts biological activity:

Compound Name Diamine Position Structure Pharmacological Relevance References
CD27 (N1-(4,5-Dihydro-1H-imidazol-2-yl)-N4-{4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl}benzene-1,4-diamine) 1,4-diamine Dimeric imidazolidine-benzene Research tool for receptor studies; enhanced multivalency
2,6-Dichloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine 1,4-diamine Monomeric, dichloro-substituted Structural analog of apraclonidine; α2-agonist activity

Key Observations :

  • 1,4-Diamine derivatives (e.g., CD27, apraclonidine) often exhibit higher receptor selectivity due to spatial alignment with adrenergic receptor pockets.
  • Dimeric structures like CD27 may enhance binding avidity through multivalent interactions .

Biological Activity

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine, also referred to as a derivative of benzene and imidazole, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in anti-cancer and antimicrobial activities. Below is a detailed examination of its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC9H11N5
Molecular Weight177.21 g/mol
CAS Number2649074-17-7
AppearanceWhite to off-white powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. For example, it has shown effectiveness against Janus kinase (JAK) pathways, which are crucial for signaling in many hematological malignancies .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to increased apoptotic cell populations .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest a potent action against these pathogens .

Anti-Cancer Activity

A study by Ribeiro Morais et al. demonstrated that this compound derivatives showed promising results in inhibiting tumor growth in vivo. The compound was tested on tumor-bearing mice and resulted in a significant reduction in tumor size compared to control groups . The IC50 values for various derivatives ranged from 25 μM to 50 μM, indicating moderate potency.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound's derivatives were tested against several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

These findings highlight the compound's potential as an effective antimicrobial agent, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at various positions on the imidazole ring and the benzene moiety have been explored to enhance potency and selectivity against specific targets. For instance:

  • Substituting halogens or alkyl groups on the benzene ring has been shown to improve the anti-cancer activity significantly.
  • Variations in the imidazole structure can lead to differences in kinase inhibition profiles and apoptotic induction capabilities .

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine under solvent and catalyst variations?

Methodological Answer:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates, as demonstrated in the synthesis of analogous imidazole derivatives .
  • Employ transition-metal-free conditions (e.g., base-promoted cyclization) to reduce contamination risks and simplify purification. For example, potassium tert-butoxide can facilitate ring closure in dihydroimidazolone formation .
  • Validate purity via melting point analysis, IR spectroscopy (e.g., NH/OH stretching at 3200–3500 cm⁻¹), and NMR (¹H/¹³C) to confirm aromatic protons and imidazole ring integrity .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Methodological Answer:

  • Combine elemental analysis (C, H, N) with spectroscopic
  • ¹H NMR : Look for characteristic peaks for the benzene-1,3-diamine moiety (e.g., two doublets at δ 6.5–7.5 ppm) and imidazole protons (δ 3.0–4.0 ppm for dihydro protons) .
  • ¹³C NMR : Confirm the presence of sp² carbons (aromatic ring) and sp³ carbons (dihydroimidazole ring) .
    • Cross-reference with X-ray crystallographic data if available, as seen in spiro-fused imidazolone derivatives .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer:

  • Conduct in vitro antimicrobial screening (e.g., agar diffusion assays against S. aureus and E. coli) due to imidazole derivatives’ known antimicrobial properties .
  • Use MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7), leveraging the compound’s potential as a heterocyclic pharmacophore .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting specific biological receptors?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like α-glucosidase or kinase targets. For example, derivatives of 4,5-dihydroimidazole showed binding poses overlapping with acarbose in docking studies .
  • Use quantum chemical calculations (DFT/B3LYP) to optimize geometries and calculate electrostatic potential surfaces, aiding in SAR analysis .

Q. What strategies resolve contradictions in catalytic activity data between experimental and computational studies?

Methodological Answer:

  • Apply iterative feedback loops: Use experimental results (e.g., reaction yields, kinetic data) to refine computational models (e.g., transition state energy barriers) .
  • Conduct comparative studies with control compounds (e.g., varying substituents on the benzene ring) to isolate electronic or steric effects .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

Methodological Answer:

  • Utilize nanofiltration membranes (MWCO 200–500 Da) to separate the target compound (MW ~220 g/mol) from larger byproducts .
  • Optimize solvent-resistant membranes (e.g., polyimide-based) for organic solvent systems like DMF or THF .

Q. What advanced techniques validate the compound’s interaction with biological targets in dynamic systems?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., kon/koff rates) with immobilized receptors .
  • Use fluorescence anisotropy to monitor conformational changes in target proteins upon compound binding .

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